Defined Role as Key Intermediate in PAF Antagonist Synthesis
The compound's primary differentiator is its validated and documented use as a key intermediate in the synthesis of a specific thiazolium-based platelet-activating factor (PAF) antagonist, as claimed in patents EP0471941A2 and CA2049172A1 [1]. This contrasts with generic resorcinol derivatives, such as 2-methoxyresorcinol, which are not documented as direct intermediates for this specific pharmaceutical target [2].
| Evidence Dimension | Documented Application as Intermediate |
|---|---|
| Target Compound Data | Validated intermediate for thiazolium-based PAF antagonist (CA of U.S. Patent 4983592) [1] |
| Comparator Or Baseline | 2-Methoxyresorcinol (non-brominated analog) lacks documented use as a direct intermediate for this specific PAF antagonist [2] |
| Quantified Difference | Qualitative: Patented synthetic pathway exists for target compound; no equivalent pathway documented for comparator |
| Conditions | Synthetic route documented in patent literature |
Why This Matters
For procurement in a GMP or research setting, a compound with a documented, patented role in synthesizing a specific drug class offers a clear advantage over a generic analog with no such defined application.
- [1] American Cyanamid Co. EP0471941A2 - An improved process for the preparation of 5-bromo-2-methoxyresorcinol. View Source
- [2] PubChem. 2-Methoxyresorcinol, CID 10176804. (Implicit comparison: lack of bromine atom). View Source
